Ethyl4-(piperazin-1-yl)benzoatedihydrochloride
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Overview
Description
Ethyl4-(piperazin-1-yl)benzoatedihydrochloride is a chemical compound with the molecular formula C13H18N2O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is a derivative of benzoic acid and piperazine, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(piperazin-1-yl)benzoatedihydrochloride typically involves the reaction of piperazine with ethyl 4-chlorobenzoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(piperazin-1-yl)benzoatedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl4-(piperazin-1-yl)benzoatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl4-(piperazin-1-yl)benzoatedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound can bind to various receptors, modulating their activity and leading to physiological effects. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1-piperazinyl)benzoate
- Cetirizine ethyl ester dihydrochloride
- 4-(4-Methyl-1-piperazinylmethyl)benzoic acid
Uniqueness
Ethyl4-(piperazin-1-yl)benzoatedihydrochloride stands out due to its specific structural features, which confer unique binding properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C13H20Cl2N2O2 |
---|---|
Molecular Weight |
307.21 g/mol |
IUPAC Name |
ethyl 4-piperazin-1-ylbenzoate;dihydrochloride |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15;;/h3-6,14H,2,7-10H2,1H3;2*1H |
InChI Key |
BTZMRHXIHSLFMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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